1-(CYCLOHEXYLMETHYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE
Overview
Description
1-(Cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(CYCLOHEXYLMETHYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The cyclohexylmethyl and phenoxymethyl groups are introduced through subsequent alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(CYCLOHEXYLMETHYL)-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
2-(Phenoxymethyl)-1H-benzimidazole: Lacks the cyclohexylmethyl group, which may affect its biological activity.
1-(Cyclohexylmethyl)-1H-benzimidazole: Lacks the phenoxymethyl group, which may influence its chemical reactivity and biological properties.
Uniqueness: 1-(Cyclohexylmethyl)-2-(phenoxymethyl)-1H-benzimidazole is unique due to the presence of both cyclohexylmethyl and phenoxymethyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-2-(phenoxymethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUXXRNXRFKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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